Octahydro-2H-quinolizin-1-ylmethylamine hydrochloride
Description
Note: Based on the provided evidence, there appears to be a discrepancy between the compound name in the query and the evidence. The evidence references Octodrine (hydrochloride) (CAS 5984-59-8), formally named 6-methyl-2-heptanamine monohydrochloride . This compound is an aliphatic amine stimulant, distinct from quinolizine derivatives. For clarity, this article assumes the intended compound is Octodrine hydrochloride, as described in the evidence.
Octodrine hydrochloride (C₈H₁₉N·HCl, MW 165.7) is a crystalline solid with a purity ≥95% and UV/Vis absorption at λmax 202 nm. It is classified as a stimulant and used in research and forensic applications . Its stability exceeds five years when stored at -20°C. Structurally, it features a branched heptane chain with an amine group at position 2 and a methyl group at position 6, distinguishing it from cyclic amines like quinolizine derivatives.
Properties
IUPAC Name |
2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2.ClH/c11-8-9-4-3-7-12-6-2-1-5-10(9)12;/h9-10H,1-8,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAGDTPPZKWZXDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CCCC(C2C1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Octahydro-2H-quinolizin-1-ylmethylamine hydrochloride, a compound with the molecular formula C10H20N2·HCl, has garnered attention due to its potential biological activities and mechanisms of action. This article explores its biochemical properties, cellular effects, and implications for pharmacology based on current research findings.
Overview of the Compound
This compound is derived from quinolizidine, a bicyclic structure known for its diverse biological activities. The compound's unique structure allows it to interact with various biomolecules, influencing metabolic pathways and cellular functions.
Biochemical Pathways
The biological activity of this compound is primarily mediated through its interactions with enzymes and proteins. It can act as an enzyme inhibitor or activator , depending on the context of its interaction. These interactions often involve:
- Hydrogen bonding : Facilitating specific binding to active sites on enzymes.
- Hydrophobic interactions : Influencing enzyme conformation and activity.
Research indicates that this compound can modulate key signaling proteins, thereby altering downstream signaling cascades critical for various cellular processes .
Cellular Effects
The compound has demonstrated significant effects on cellular metabolism and signaling pathways. Notable findings include:
- Gene Expression Modulation : It influences the expression of genes involved in metabolic processes, impacting cellular energy production.
- Cell Signaling Pathways : this compound can alter the activity of signaling proteins, leading to changes in cellular responses .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary studies suggest:
- Stability : The compound remains stable under standard storage conditions, although its biological activity may decline over time.
- Bioavailability : Further research is needed to assess how effectively this compound is absorbed and utilized in biological systems .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
Scientific Research Applications
Drug Discovery
The compound has been identified as a promising candidate in the development of allosteric modulators for G protein-coupled receptors (GPCRs). These modulators can enhance drug selectivity and reduce side effects, which is critical in treating central nervous system disorders such as schizophrenia and Parkinson's disease .
Case Study:
A study highlighted the use of allosteric modulators to target specific mGlu receptor subtypes, showing potential efficacy in reducing symptoms associated with neurodegenerative diseases . The findings suggest that octahydro-2H-quinolizin-1-ylmethylamine hydrochloride could play a role in developing new therapeutic agents.
Synthesis of Organic Compounds
This compound serves as a versatile building block in organic synthesis. Its structural features allow it to participate in various reactions, facilitating the creation of complex molecules used in pharmaceuticals.
Data Table: Synthesis Applications
| Application Area | Description |
|---|---|
| Pharmaceuticals | Used as an intermediate in drug synthesis |
| Organic Chemistry | Acts as a reagent for coupling reactions |
| Material Science | Contributes to the development of new materials |
Therapeutic Uses
Research indicates that this compound may have therapeutic potential due to its interaction with neurotransmitter systems. Its ability to modulate receptor activity can lead to improved treatment options for mental health disorders.
Case Study:
Investigations into its effects on neurotransmitter release have shown promise for treating conditions like anxiety and depression, where modulation of specific receptors can lead to enhanced patient outcomes .
Chemical Reactions Analysis
Alkylation and Acylation Reactions
The primary amine participates in standard amine reactions:
For example, acylation with benzoyl chloride derivatives produces amides, as seen in the synthesis of octahydro-2H-quinolizin-1-ylmethyl 2-methylbenzoate (PubChem CID: 3096152) .
Coordination Chemistry
The amine acts as a ligand in metal complexes:
Gold-catalyzed cyclizations of related enyne derivatives show >99.5% diastereoselectivity, highlighting the stereochemical influence of the quinolizine ring .
Acid-Base Reactions
The hydrochloride salt undergoes deprotonation in basic media:
The free amine (pKa ~10.5) is regenerated, enabling further functionalization .
Thiolation and Sulfur Derivatives
Reaction with thiol-containing reagents yields sulfur analogs:
| Reagent | Product | Conditions |
|---|---|---|
| 8-Mercaptoquinoline | 8-[[(Octahydro-2H-quinolizin-1-yl)methyl]thio]-quinoline | Base-mediated SN2 |
This thioether derivative (CAS: 780792-70-3) demonstrates the amine’s role as a nucleophile in substitution reactions .
Biological Interactions
While direct data is limited, structural analogs exhibit:
-
Antimicrobial activity : Disruption of bacterial membrane proteins via amine-mediated hydrogen bonding .
-
Enzyme inhibition : Binding to hydrophobic pockets in enzymes due to the bicyclic core .
Stability and Handling
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on Octodrine hydrochloride and structurally or functionally related compounds, including amitriptyline hydrochloride (referenced in ) and other aliphatic amines.
Table 1: Structural and Functional Comparison
Key Findings:
Structural Differences: Octodrine’s branched aliphatic structure contrasts with amitriptyline’s tricyclic ring system, which enables serotonin/norepinephrine reuptake inhibition . Compared to tuaminoheptane (C7), Octodrine’s longer carbon chain (C8) may enhance metabolic stability and duration of action.
Analytical Methods :
- While amitriptyline hydrochloride is analyzed via RP-HPLC with high accuracy (98–102%) , Octodrine’s UV absorption at 202 nm suggests suitability for similar chromatographic methods, though specific validation data is unavailable in the evidence.
Pharmacological Profile: Octodrine’s stimulant effects align with phentermine but lack the aromatic ring responsible for phentermine’s potent appetite suppression.
Research Limitations and Discrepancies
- Naming Ambiguity: The query specifies a quinolizine derivative, but evidence pertains to Octodrine (aliphatic amine).
- Data Gaps: Direct comparative studies between Octodrine and quinolizine analogs are absent in the evidence. Further research is needed to explore metabolic pathways, receptor binding, and toxicity profiles.
Preparation Methods
Reductive Amination of Octahydro-2H-quinolizin-1-ylmethanol
One common approach involves the reductive amination of the corresponding alcohol, octahydro-2H-quinolizin-1-ylmethanol, to introduce the amine functionality:
This method benefits from the availability of the alcohol precursor and relatively straightforward reductive amination chemistry. The stereochemistry at the bicyclic core is retained under mild reduction conditions.
Catalytic Hydrogenation of Quinolizidine Precursors
Another synthetic strategy employs catalytic hydrogenation of quinolizidine ketones or imines to form the saturated bicyclic amine:
This method is advantageous for direct saturation and amination in a single or tandem process, although it requires specialized equipment for high-pressure hydrogenation.
Cyclization of Diamine Precursors with Aldehydes
A third approach involves the cyclization of diamine compounds with aldehydes to form the quinolizidine ring system, followed by functionalization:
This method allows for stereochemical control via chiral diamine starting materials and is useful for preparing optically active quinolizidine derivatives.
Comparative Data Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Yield Range | Advantages | Disadvantages |
|---|---|---|---|---|---|---|
| Reductive Amination of Alcohol | Octahydro-2H-quinolizin-1-ylmethanol | NaBH(OAc)3, NH3 or NH4 salts | Mild, room temp to 50°C | 40-80% | Mild conditions, stereochemistry retention | Requires alcohol precursor |
| Catalytic Hydrogenation | Quinolizidine ketones/imines | Pd/C, H2 gas | 150°C, sealed tube | Up to 82% | Direct saturation and amination | Requires high pressure setup |
| Cyclization of Diamines with Aldehydes | (1R,2R)-Cyclohexane-1,2-diamine + aldehydes | Amberlyst 15, NaBH(OAc)3 | Reflux, inert atmosphere | 40-60% | Stereochemical control | Multi-step, moderate yield |
Detailed Research Findings and Notes
The stereochemistry of the quinolizidine ring system is critical for biological activity and is preserved in reductive amination and hydrogenation methods when mild conditions are applied.
Use of palladium on activated carbon (Pd/C) as a catalyst under elevated temperature and hydrogen pressure is effective for saturating aromatic precursors and forming the bicyclic amine core with good yields.
Acid catalysts such as amberlyst 15 facilitate imine formation in cyclization methods, improving reaction efficiency and product purity.
Hydrochloride salt formation is a standard final step, enhancing compound stability, crystallinity, and ease of handling for downstream applications.
Purification techniques include recrystallization from hexane or preparative HPLC, depending on the synthetic route and scale.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Octahydro-2H-quinolizin-1-ylmethylamine hydrochloride, and how can reaction conditions be optimized for reproducibility?
- The synthesis typically involves multi-step organic reactions starting from quinolizidine precursors. Key steps include cyclization and hydrochlorination. To optimize yield and purity:
- Use anhydrous solvents (e.g., DMF or THF) to minimize side reactions .
- Monitor reaction progress via TLC or HPLC to identify intermediates.
- Adjust pH during hydrochlorination to ensure complete salt formation .
- Example protocol: A 3-step synthesis starting from decahydroquinoline derivatives with a final HCl gas purge for salt precipitation.
Q. What analytical methods are critical for characterizing the compound’s purity and structural integrity?
- Essential techniques :
- NMR (¹H/¹³C) to confirm stereochemistry and substituent positions .
- Mass spectrometry (HRMS) for molecular weight validation .
- HPLC-UV/ELSD (≥95% purity threshold) with a C18 column and acetonitrile/water mobile phase .
- Physicochemical profiling :
| Parameter | Method | Typical Result |
|---|---|---|
| Melting Point | DSC | 215–220°C (decomposition) |
| Solubility | USP <1236> | >50 mg/mL in water |
Q. How should researchers handle and store this compound to ensure stability during experiments?
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hygroscopic degradation .
- Handling : Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood to avoid inhalation or dermal exposure .
Advanced Research Questions
Q. How can contradictory bioactivity data for this compound across protozoal assays be resolved?
- Contradictions may arise from assay conditions (e.g., pH, temperature) or parasite strain variability. Mitigation strategies:
- Standardize protocols using WHO-recommended strains (e.g., Plasmodium falciparum 3D7) .
- Perform dose-response curves (IC₅₀) with triplicate measurements to assess reproducibility .
Q. What experimental designs are suitable for studying the compound’s mechanism of action in neurological targets?
- In vitro approaches :
- Radioligand binding assays (e.g., competitive displacement with [³H]-ligands) to assess receptor affinity .
- Calcium imaging in neuronal cell lines to evaluate ion channel modulation .
Q. How can formulation challenges (e.g., poor bioavailability) be addressed in preclinical studies?
- Strategies :
- Use co-solvents (PEG 400) or cyclodextrin complexes to enhance solubility .
- Develop sustained-release formulations via spray drying or hot-melt extrusion .
- Kinetic analysis example :
| Formulation | Release Rate (k) | R² (Higuchi Model) |
|---|---|---|
| Free base | 0.12 h⁻¹ | 0.89 |
| Hydrochloride | 0.25 h⁻¹ | 0.94 |
Methodological Guidance for Data Interpretation
Q. What statistical approaches are recommended for analyzing dose-dependent toxicity in animal models?
- Use nonlinear regression (GraphPad Prism) to calculate LD₅₀ and benchmark doses (BMDL).
- Apply ANOVA with post-hoc Tukey tests for inter-group comparisons .
Q. How can researchers validate the compound’s thermal stability under accelerated storage conditions?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
